![molecular formula C7H2F2N2O2 B1423069 3,5-Difluoro-2-nitrobenzonitrile CAS No. 868596-13-8](/img/structure/B1423069.png)
3,5-Difluoro-2-nitrobenzonitrile
Overview
Description
3,5-Difluoro-2-nitrobenzonitrile is a research chemical . It has the molecular formula C7H2F2N2O2 .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-2-nitrobenzonitrile is 1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H .Chemical Reactions Analysis
3,5-Difluoro-4-nitrobenzonitrile can be used as PRDM9 inhibitors to prevent or treat diseases mediated by PRDM9 .Physical And Chemical Properties Analysis
3,5-Difluoro-2-nitrobenzonitrile has a molecular weight of 184.1 . It is a yellow solid .Scientific Research Applications
Chemical Synthesis
“3,5-Difluoro-2-nitrobenzonitrile” is used in chemical synthesis . It’s a key component in the creation of various chemical compounds. The precise role it plays can vary depending on the specific synthesis process and the other chemicals involved .
Chromatography
This compound is also used in chromatography , a laboratory technique for the separation of a mixture . In chromatography, “3,5-Difluoro-2-nitrobenzonitrile” might be used as a stationary phase or as a part of the mobile phase .
Material Science
In the field of material science , “3,5-Difluoro-2-nitrobenzonitrile” can be used in the development and testing of new materials . Its properties might influence the characteristics of the resulting material .
Life Science
“3,5-Difluoro-2-nitrobenzonitrile” has applications in life sciences . It could be used in biological research, possibly as a reagent or a part of a larger compound .
PRDM9 Inhibitors
Interestingly, a similar compound, “3,5-Difluoro-4-nitrobenzonitrile”, has been used as PRDM9 inhibitors . PRDM9 is a protein that plays a crucial role in meiosis, a type of cell division. Inhibiting PRDM9 can help prevent or treat diseases mediated by this protein .
Safety And Hazards
Future Directions
3,5-Difluoro-2-nitrobenzonitrile is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, organic synthesis, and analytical chemistry. It has been used in the design of a new melt-cast explosive with the dual advantages of high energy and low sensitivity .
properties
IUPAC Name |
3,5-difluoro-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJYPUIYHNBJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712406 | |
Record name | 3,5-Difluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-nitrobenzonitrile | |
CAS RN |
868596-13-8 | |
Record name | 3,5-Difluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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